Chloro(methyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

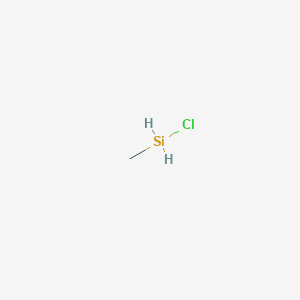

Chloro(methyl)silane is an organosilicon compound that contains a silicon atom bonded to a chlorine atom and a methyl group. It is a member of the chlorosilane family, which are known for their reactivity and versatility in various chemical processes. This compound is used as an intermediate in the production of silicones and other organosilicon compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The primary method for synthesizing chloro(methyl)silane is the Müller-Rochow process. In this process, silicon is reacted with chloromethane in the presence of a copper catalyst at temperatures between 250 and 300°C . The reaction is highly exothermic and requires careful temperature control to prevent local overheating. The reaction can be represented as follows: [ \text{Si} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{SiCl}_3 ]

Industrial Production Methods: Industrial production of this compound involves the use of fluidized bed reactors. Silicon-copper alloys or finely ground blends of silicon and copper are used as catalysts. The reaction mixture is condensed to separate the raw silane mixture from unreacted chloromethane, which is then fed back into the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: Chloro(methyl)silane undergoes various chemical reactions, including hydrolysis, alcoholysis, and reduction.

Common Reagents and Conditions:

Hydrolysis: this compound reacts with water to produce hydrogen chloride and siloxanes.

Alcoholysis: Reaction with alcohols to form alkoxysilanes.

Reduction: this compound can be reduced using lithium aluminium hydride to form silanes.

Major Products:

Hydrolysis: Produces siloxanes and hydrogen chloride.

Alcoholysis: Produces alkoxysilanes.

Reduction: Produces silanes.

Applications De Recherche Scientifique

Chloro(methyl)silane has a wide range of applications in scientific research and industry:

Mécanisme D'action

Chloro(methyl)silane can be compared with other chlorosilanes such as:

- Methyltrichlorosilane (CH3SiCl3)

- Dimethyldichlorosilane ((CH3)2SiCl2)

- Trimethylsilyl chloride ((CH3)3SiCl)

Uniqueness: this compound is unique due to its specific reactivity and the ability to form a wide range of organosilicon compounds. It is particularly valuable in the production of silicones and surface modification applications .

Comparaison Avec Des Composés Similaires

- Methyltrichlorosilane: Used for inducing branching and cross-linking in silicone polymers.

- Dimethyldichlorosilane: Produces linear siloxane polymers.

- Trimethylsilyl chloride: Used to end backbone chains in silicone synthesis .

Propriétés

Numéro CAS |

993-00-0 |

|---|---|

Formule moléculaire |

CH3ClSi |

Poids moléculaire |

78.57 g/mol |

Nom IUPAC |

chloro(methyl)silane |

InChI |

InChI=1S/CH3ClSi/c1-3-2/h1H3 |

Clé InChI |

BTZZXIBNPZFHDX-UHFFFAOYSA-N |

SMILES |

C[SiH2]Cl |

SMILES canonique |

C[Si]Cl |

Point d'éclair |

-9 °C |

Key on ui other cas no. |

993-00-0 |

Description physique |

Methyl chlorosilane is a colorless gas with a distinctive odor. It is insoluble in water. Its vapors are heavier than air. Contact with the material causes severe irritation to skin, eyes, and mucous membranes. It is toxic by ingestion and skin absorption. It is also a dangerous fire risk. It is used to make water repellent materials. Prolonged exposure of container to fire or intense heat may result in their violent rupturing and rocketing. COLOURLESS LIQUID. |

Pictogrammes |

Flammable; Compressed Gas; Corrosive |

Solubilité |

Solubility in water: reaction |

Pression de vapeur |

Vapor pressure, kPa at 20 °C: 18.3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B1585445.png)